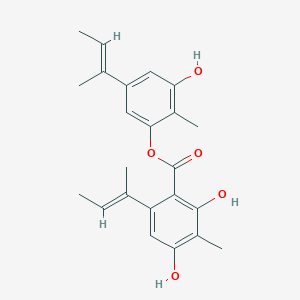
Kudingoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kudingoside B is a natural product found in Ligustrum pricei with data available.
Aplicaciones Científicas De Investigación
Phytochemical Composition and Traditional Uses
Kudingoside B is a component of certain traditional medicinal plants such as Sophora alopecuroides L., known as kudouzi in China. This plant has been utilized in traditional medicine to treat a range of ailments including fever, bacterial infection, heart disease, rheumatism, and gastrointestinal diseases. The phytochemical analysis of Sophora alopecuroides L. has revealed the presence of various compounds including alkaloids, flavonoids, steroids, and polysaccharides. Specifically, alkaloids like matrine and oxymatrine, found in this plant, have been extensively studied and even developed into drugs. The plant exhibits a wide array of pharmacological activities such as anticancer, antiviral, anti-inflammatory, antimicrobial, analgesic, and neuroprotective functions. It also shows protective properties against pulmonary fibrosis and cardiac fibroblast proliferation. However, it's noted that further comprehensive evaluation, quality control, understanding of the multitarget network pharmacology, long-term in vivo toxicity, and clinical efficacy of this plant and its components, including Kudingoside B, require more detailed research (Deng et al., 2020).
Traditional Chinese Medicine and Bioactive Compounds
Kudingoside B is also associated with traditional Chinese medicine preparations like Kumu, which contains the stem of Picrasma quassioides (D. Don) Benn and is traditionally used for treating microbial infection, inflammation, fever, and dysentery. However, the specific therapeutic applications and the role of Kudingoside B within these formulations are subjects that still demand further exploration and scientific validation. The research on these traditional preparations hints at a rich pharmacological potential but necessitates more in-depth studies to precisely identify active compounds and their mechanisms of action (Rahman, 2022).
Green Technologies and Extraction Methods
In the context of extracting bioactive compounds from plants, including compounds like Kudingoside B, supercritical fluid technology has shown promising results. The extraction and fractionation of various types of ginseng using supercritical CO2 (SC CO2) technology, for instance, have been highly effective. This method is lauded for significantly increasing the yield of antioxidant fractions with high concentrations of bioactive components. This technology not only offers an efficient extraction method for valuable plant components but also aligns with the use of new “green technologies,” providing an environmentally friendly alternative to traditional extraction methods (Razgonova, 2019).
Propiedades
Nombre del producto |
Kudingoside B |
|---|---|
Fórmula molecular |
C31H44O13 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R,6R)-5-hydroxy-6-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H44O13/c1-17(6-5-14-31(3,4)39)13-15-40-29-26(38)28(44-30-25(37)24(36)23(35)18(2)41-30)27(21(16-32)42-29)43-22(34)12-9-19-7-10-20(33)11-8-19/h5,7-14,18,21,23-30,32-33,35-39H,6,15-16H2,1-4H3/b12-9+,14-5+,17-13+/t18-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1 |
Clave InChI |
IKDNBBFTJMGDQU-HIXMWDEBSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC=C(C=C3)O)CO)OC/C=C(\C)/C/C=C/C(C)(C)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC=C(C=C3)O)CO)OCC=C(C)CC=CC(C)(C)O)O)O)O)O |
Sinónimos |
7-hydroxy-3,7-dimethyl-2,5-octadienyl-O-(alpha-L-rhamnopyranosyl)-(1-3)-(4-O-trans-p-coumaroyl)-beta-D-glucopyranoside kudingoside B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




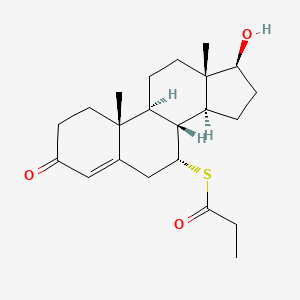

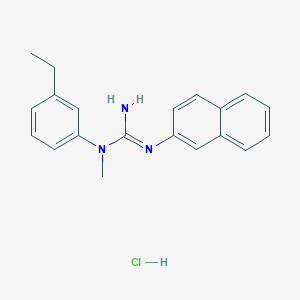

![(1S,2S,4R,12S,13R,15R,18R)-2-bromo-8-[(2R,3S)-1,1-dichloro-3-hydroxy-3-[(2R,4R)-4-methyl-5-oxooxolan-2-yl]propan-2-yl]-18-hydroxy-9,13-dimethyl-17,19-dioxapentacyclo[13.3.1.01,13.04,12.05,10]nonadeca-5(10),6,8-trien-11-one](/img/structure/B1251060.png)
![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)


![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)
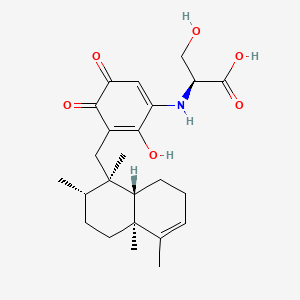
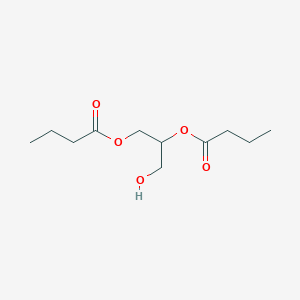
![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)
